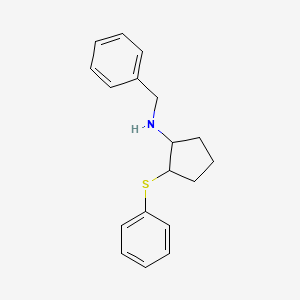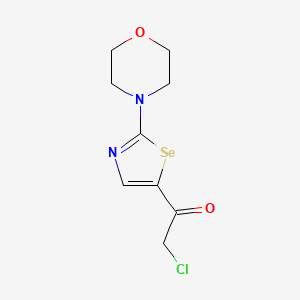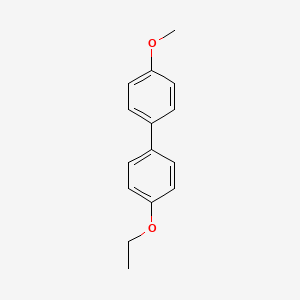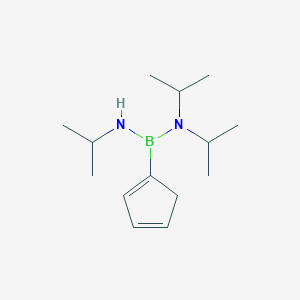![molecular formula C14H13ClN2O B12608620 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-61-0](/img/structure/B12608620.png)
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methyl group attached to a pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable quinoline derivative, the introduction of the chloro, ethyl, and methyl groups can be achieved through a series of substitution and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrroloquinolines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-
属性
CAS 编号 |
917890-61-0 |
|---|---|
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC 名称 |
9-chloro-1-ethyl-2-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-3-8-7(2)16-10-4-5-11-14(13(8)10)9(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18) |
InChI 键 |
XSESPCBCLXXWNS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)

![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)

![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)

![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)

